

Technical Profile: 5-(3,4-Dimethylphenyl)oxazole

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Compound of Interest

Compound Name: 5-(3,4-Dimethylphenyl)oxazole
CAS No.: 1378416-66-0
Cat. No.: B1397094

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Molecular Weight & Synthetic Architecture

Executive Summary

5-(3,4-Dimethylphenyl)oxazole (CAS: 1378416-66-0) is a specialized heterocyclic building block utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. As a 5-aryl substituted oxazole, it serves as a critical pharmacophore, offering a rigid linker system that positions the lipophilic 3,4-dimethylphenyl tail into hydrophobic pockets of target enzymes such as Cyclooxygenase-2 (COX-2) or VEGFR2.

This guide provides a definitive breakdown of its physicochemical properties, a validated synthetic protocol via the Van Leusen reaction, and an analysis of its structural utility in medicinal chemistry.

Physicochemical Specifications

The precise molecular weight and lipophilic profile are paramount for calculating stoichiometry in synthesis and predicting ADME properties in early-stage drug discovery.

Table 1: Core Chemical Data

Property	Value	Technical Note
IUPAC Name	5-(3,4-Dimethylphenyl)-1,3-oxazole	Numbering starts at Oxygen (1), Nitrogen (3).
CAS Number	1378416-66-0	Verified Identifier.[1][2][3][4][5]
Molecular Formula	C ₁₁ H ₁₁ NO	
Molecular Weight	173.21 g/mol	Average mass for stoichiometric calculations.
Monoisotopic Mass	173.0841 Da	For High-Resolution Mass Spectrometry (HRMS).
SMILES	<chem>Cc1ccc(cc1C)-c1cnco1</chem>	Encodes 3,4-dimethyl substitution on phenyl ring.[1][2][3][4][5]
LogP (Predicted)	-3.2 - 3.5	High lipophilicity due to dimethylphenyl moiety.
TPSA	26.03 Å ²	Topological Polar Surface Area; favorable for BBB penetration.
Physical State	Solid / Crystalline Powder	Typical for aryl-oxazoles of this MW.

Synthetic Architecture: The Van Leusen Protocol

To synthesize **5-(3,4-Dimethylphenyl)oxazole** with high regioselectivity, the Van Leusen Oxazole Synthesis is the authoritative method. Unlike Robinson-Gabriel cyclization which requires harsh dehydrating agents, the Van Leusen reaction operates under mild basic conditions, ensuring the integrity of the dimethyl substitution pattern.

Reaction Logic

The synthesis involves the base-mediated cycloaddition of 3,4-dimethylbenzaldehyde with Tosylmethyl isocyanide (TosMIC).

- Causality: The tosyl group acts as a leaving group during the cyclization, driving the formation of the aromatic oxazole ring specifically substituted at the C5 position.
- Regiocontrol: This method exclusively yields the 5-aryl isomer, avoiding the formation of 4-aryl byproducts common in other routes.

Validated Experimental Protocol

Reagents:

- 3,4-Dimethylbenzaldehyde (1.0 eq)
- TosMIC (1.1 eq)
- Potassium Carbonate (K_2CO_3 , 2.0 eq)
- Methanol (MeOH, anhydrous)

Step-by-Step Methodology:

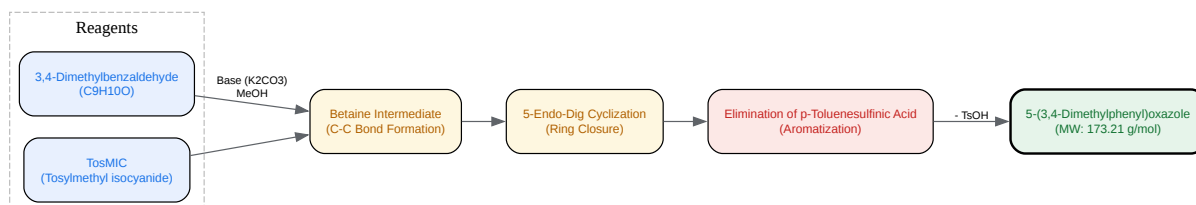
- Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,4-dimethylbenzaldehyde (10 mmol, 1.34 g) in anhydrous Methanol (20 mL).
- Addition: Add TosMIC (11 mmol, 2.15 g) to the solution.
- Basification: Add K_2CO_3 (20 mmol, 2.76 g) in a single portion.
- Reflux: Heat the reaction mixture to reflux (approx. 65°C) for 3–4 hours.
 - Validation Point: Monitor via TLC (Hexane:EtOAc 4:1). The aldehyde spot should disappear, and a new, less polar fluorescent spot (the oxazole) should appear.
- Work-up: Cool the mixture to room temperature and remove the solvent under reduced pressure.
- Extraction: Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

- Purification: Dry the combined organic layers over MgSO_4 , filter, and concentrate. Purify the crude residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Yield Expectation: 75–85% as a white to off-white solid.

Mechanistic Visualization

The following diagram illustrates the transformation logic, highlighting the critical intermediate steps where the Tosyl group elimination drives aromatization.



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Figure 1: The Van Leusen synthesis pathway, showing the base-catalyzed condensation and subsequent aromatization driven by sulfinate elimination.

Structural Biology & Applications

In drug development, the **5-(3,4-dimethylphenyl)oxazole** moiety is rarely a final drug but often a "privileged scaffold" used to probe hydrophobic pockets.

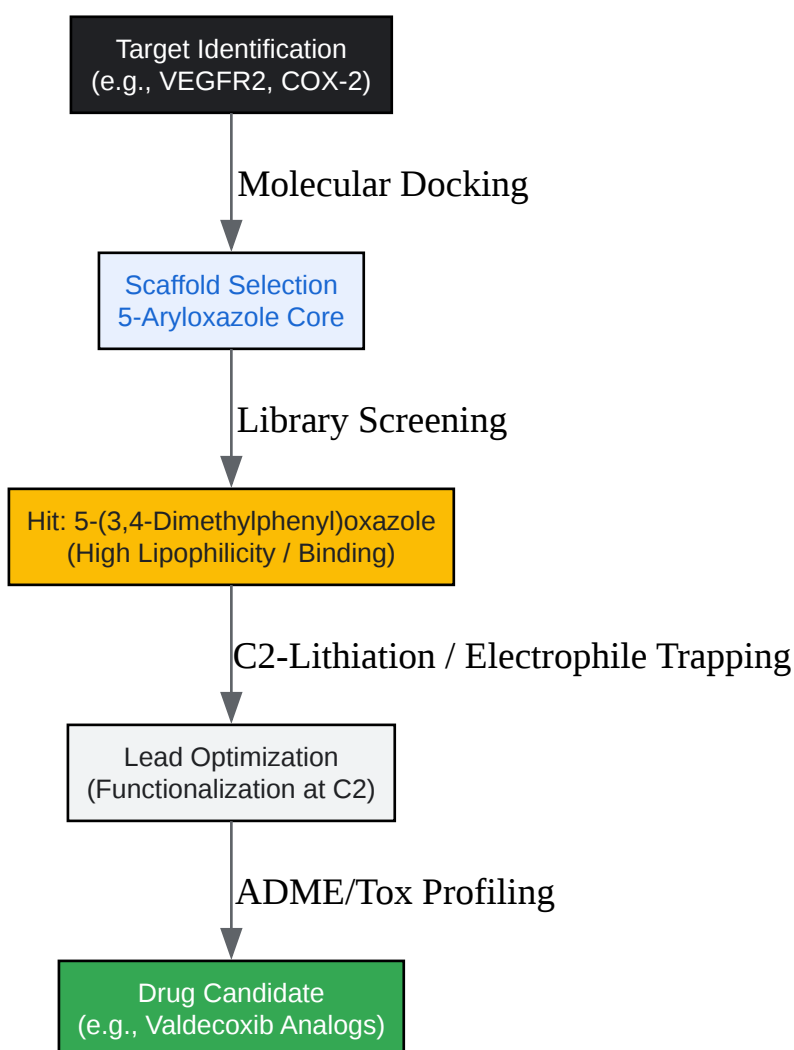
Structure-Activity Relationship (SAR) Logic[6]

- Lipophilic Anchoring: The 3,4-dimethyl substitution increases the logP significantly compared to a naked phenyl ring. This allows the molecule to anchor into deep hydrophobic cavities, such as the COX-2 active site or the ATP-binding pocket of kinases.

- **Metabolic Stability:** The methyl groups at the 3 and 4 positions block metabolic oxidation at the typically reactive para-position, potentially extending the half-life of the compound compared to unsubstituted analogs.
- **Electronic Effects:** The electron-donating nature of the methyl groups increases the electron density of the phenyl ring, which can influence pi-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target protein.

Application Workflow

The following diagram details how this specific oxazole is utilized in a broader drug discovery campaign.



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Figure 2: Strategic positioning of the 5-aryloxazole scaffold in a hit-to-lead workflow.

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Sources

- 1. 5-(3,4-Dimethylphenyl)oxazole (1 x 100 mg) | Reagentia [reagentia.eu]
- 2. 5-(3,4-Dimethylphenyl)oxazole (1 x 250 mg) | Reagentia [reagentia.eu]
- 3. 5-(3,4-Dimethylphenyl)oxazole (1 x 1 g) | Reagentia [reagentia.eu]
- 4. 5-(3,4-Dimethylphenyl)oxazole (1 x 1 g) | Alchimica [shop.alchimica.cz]
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